
5-Bromo-2-chloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-chloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine is a heterocyclic aromatic compound with the molecular formula C13H13BrClN3O2S and a molecular weight of 390.68 g/mol . This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Métodos De Preparación
The synthesis of 5-Bromo-2-chloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine involves multiple steps. One common method starts with the preparation of N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine, followed by bromination and chlorination reactions to introduce the bromine and chlorine atoms at the desired positions . The reaction conditions typically involve the use of solvents like dimethylformamide (DMF) and reagents such as anhydrous potassium carbonate . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Análisis De Reacciones Químicas
5-Bromo-2-chloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can undergo oxidation to form sulfoxides or sulfones and reduction to form corresponding amines.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
5-Bromo-2-chloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including its role as an intermediate in the synthesis of kinase inhibitors.
Industry: It is used in the development of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-Bromo-2-chloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine involves its interaction with specific molecular targets. For instance, it acts as an intermediate in the synthesis of kinase inhibitors, which target cyclin-dependent kinases (CDKs) involved in cell cycle regulation . The compound’s structure allows it to bind to the active sites of these enzymes, inhibiting their activity and thereby affecting cell proliferation pathways.
Comparación Con Compuestos Similares
Similar compounds to 5-Bromo-2-chloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine include:
2-Chloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine: Lacks the bromine atom but has similar chemical properties and applications.
5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine: Contains a cyclopentyl group instead of the isopropylsulfonyl group, used in similar research applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C13H13BrClN3O2S |
|---|---|
Peso molecular |
390.68 g/mol |
Nombre IUPAC |
5-bromo-2-chloro-N-(2-propan-2-ylsulfonylphenyl)pyrimidin-4-amine |
InChI |
InChI=1S/C13H13BrClN3O2S/c1-8(2)21(19,20)11-6-4-3-5-10(11)17-12-9(14)7-16-13(15)18-12/h3-8H,1-2H3,(H,16,17,18) |
Clave InChI |
CKPXPGGCOVJJKJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)S(=O)(=O)C1=CC=CC=C1NC2=NC(=NC=C2Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


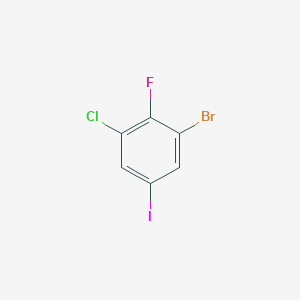
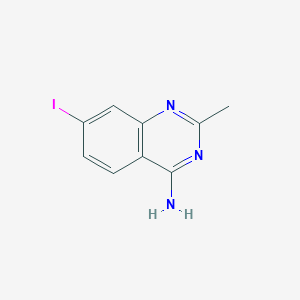
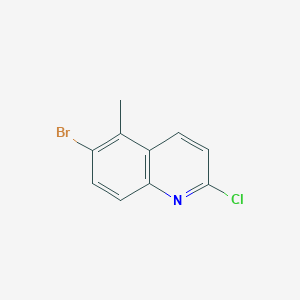
![4-Hydroxybicyclo[2.2.2]octane-1-carboxamide](/img/structure/B13662074.png)
![Ethyl 6-(Trifluoromethyl)benzo[c]isoxazole-3-carboxylate](/img/structure/B13662076.png)
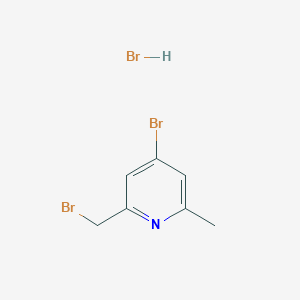
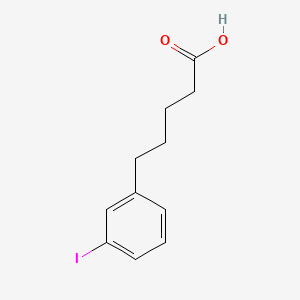
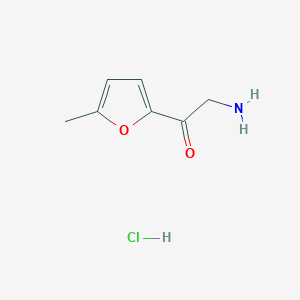
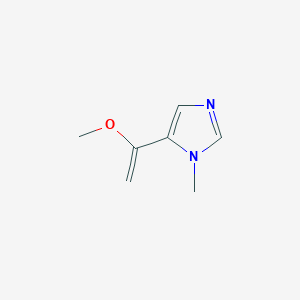


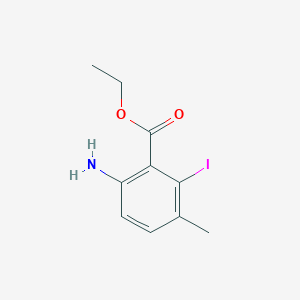
![1H-Pyrazolo[3,4-b]pyridine 7-oxide](/img/structure/B13662119.png)
![Furo[2,3-b]pyridin-6-ylmethanol](/img/structure/B13662139.png)
